molecular formula C8H8ClNO2 B13072084 4-Chloro-3-hydroxy-N-methylbenzamide

4-Chloro-3-hydroxy-N-methylbenzamide

Cat. No.: B13072084
M. Wt: 185.61 g/mol
InChI Key: ZITPBBGQGLBTRN-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxy-N-methylbenzamide is a substituted benzamide derivative characterized by a chloro group at the 4-position, a hydroxy group at the 3-position, and an N-methylamide moiety. Benzamides with halogen and hydroxy substituents are often studied for their biological activity, crystallographic behavior, and synthetic versatility. For example, related compounds like 4-chloro-3-nitrobenzamide () and 3-chloro-4-hydroxy-N-(3-methylphenyl)benzamide () highlight the role of substituents in modulating hydrogen bonding, solubility, and reactivity.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

4-chloro-3-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H8ClNO2/c1-10-8(12)5-2-3-6(9)7(11)4-5/h2-4,11H,1H3,(H,10,12)

InChI Key

ZITPBBGQGLBTRN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-hydroxy-N-methylbenzamide typically involves the chlorination of 3-hydroxy-N-methylbenzamide. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-chloro-3-oxo-N-methylbenzamide.

    Reduction: Formation of 4-chloro-3-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Chloro-3-hydroxy-N-methylbenzamide, focusing on substituents, physicochemical properties, and synthesis methodologies:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point/°C Synthesis Yield Key Analytical Data References
4-Chloro-3-nitrobenzamide Cl (4-), NO₂ (3-), CONH₂ 200.58 Not reported Not specified Crystal structure: N–H⋯O and C–H⋯O hydrogen bonds; π-π interactions
4-Chloro-N-o-tolylbenzamide Cl (4-), CONH-(2-methylphenyl) 269.71 Not reported 84% Crystallized from CHCl₃; characterized via elemental analysis
3-Chloro-4-hydroxy-N-(3-methylphenyl)benzamide Cl (3-), OH (4-), CONH-(3-methylphenyl) 261.70 Not reported Not specified Structure confirmed via NMR, IR; potential fluorescence properties inferred from analogs
4-Chloro-3-(4-chlorophenylcarbamoyl)-N-hydroxybenzamide (13b) Cl (4-), ClPh-CONH- (3-), NHOH 325.15 Not reported Not specified HPLC: rt 8.87 min (91.77%); HRMS: m/z 363.1332 [M+H]+
4-Chloro-2-alkythio derivatives (11,12,13,14) Cl (4-), thioether, imidazole substituents 400–450 (approx.) 177–180 (Comp. 11) Not specified Characterized via HPLC, IR; optimized for biological activity

Key Observations:

Substituent Effects on Solubility and Reactivity: Electron-withdrawing groups (e.g., NO₂ in ) enhance hydrogen-bonding interactions, stabilizing crystal structures. In contrast, hydroxy groups (as in ) may improve solubility in polar solvents.

Synthetic Efficiency :

  • The 84% yield of 4-Chloro-N-o-tolylbenzamide () demonstrates the efficacy of amide coupling under reflux conditions. This contrasts with lower yields in multi-step syntheses involving heterocycles ().

Spectroscopic and Chromatographic Behavior: Compounds with nitro or hydroxy groups (e.g., ) exhibit distinct UV/fluorescence profiles, suggesting utility in analytical detection methods. For instance, pH-dependent fluorescence intensity was noted in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide ().

Biological Relevance :

  • Thioether-linked benzamides () are often explored as enzyme inhibitors or antimicrobial agents. The presence of imidazole rings may enhance binding to biological targets.

Biological Activity

4-Chloro-3-hydroxy-N-methylbenzamide (CAS No. 1243475-42-4) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8ClNO\text{C}_8\text{H}_8\text{Cl}\text{N}\text{O}

This structure features a chloro group, a hydroxyl group, and a methyl amide functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa40

These results indicate that the compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, in MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 30 µM. This effect is attributed to the compound's ability to disrupt cellular processes essential for cancer cell survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Case Studies

A notable case study involved the evaluation of this compound's effects on E. coli and S. aureus. In this study, researchers observed that the compound not only inhibited bacterial growth but also altered membrane permeability, suggesting a dual mechanism of action involving both metabolic inhibition and membrane disruption.

Another significant study focused on its anticancer effects against MCF-7 cells. The findings revealed that treatment with the compound led to increased levels of caspase-3 activity, a marker for apoptosis, further supporting its potential as an anticancer agent.

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